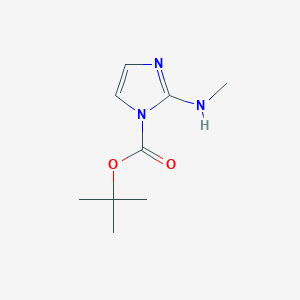

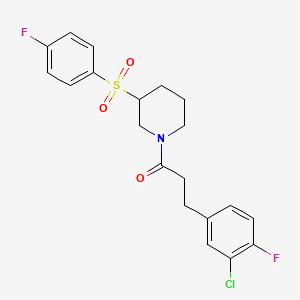

![molecular formula C10H6F3N5 B2447891 4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine CAS No. 338773-46-9](/img/structure/B2447891.png)

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine

Overview

Description

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazole ring fused to a quinoxaline moiety, and a trifluoromethyl group at the 4-position. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine is the A2B receptor . A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor .

Mode of Action

The compound interacts with its targets, leading to changes in cellular processes. For instance, it has been suggested that the compound may intercalate DNA . This interaction could potentially disrupt the normal functioning of the DNA, leading to changes in gene expression and cellular behavior.

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to apoptosis, or programmed cell death, which is a crucial mechanism in controlling cell proliferation and tissue homeostasis.

Result of Action

The action of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine results in molecular and cellular effects. As mentioned, it can upregulate pro-apoptotic proteins and downregulate pro-oncogenic proteins, leading to apoptosis . This can result in the inhibition of tumor growth and metastasis, providing potential therapeutic benefits in the treatment of cancer .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine can be influenced by various environmental factors. For instance, the presence of other compounds, such as amines and triazole-2-thiol, can affect the synthesis of the compound . Additionally, the compound’s activity can be influenced by the specific characteristics of the target cells, such as their genetic makeup and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

It is known that quinoxaline derivatives, such as this compound, can interact with various targets, receptors, or microorganisms

Cellular Effects

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity at certain concentrations

Molecular Mechanism

The molecular mechanism of action of 4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine is not well-defined. Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to intercalate DNA, which could potentially influence gene expression

Preparation Methods

The synthesis of 4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Aromatic nucleophilic substitution reactions are common, where the chlorine atom can be replaced by different nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant antiviral and antimicrobial activities.

Industry: Its unique properties make it useful in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine can be compared with other similar compounds, such as:

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline: This compound shares a similar core structure but lacks the trifluoromethyl group, which may affect its biological activity.

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These derivatives vary in their substituents, leading to differences in their pharmacological profiles.

1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a different ring fusion pattern but exhibit comparable anticancer activities.

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, contributing to its potent biological activities.

Properties

IUPAC Name |

4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N5/c11-10(12,13)7-8-16-17-9(14)18(8)6-4-2-1-3-5(6)15-7/h1-4H,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGGOLBRZINYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326679 | |

| Record name | 4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679218 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338773-46-9 | |

| Record name | 4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2447808.png)

![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)

![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)